molecular formula C20H24N6O3 B6436854 3-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2549025-33-2

3-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6436854
CAS No.: 2549025-33-2
M. Wt: 396.4 g/mol
InChI Key: NTRKBSAXENKGHI-UHFFFAOYSA-N
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Description

3-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.19098865 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds are known to target carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound operates through a typical mechanism to form carboxylic acid derivatives. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N -methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound mediates amidation reactions in alcohol and aqueous solutions . This process involves the condensation of carboxylic acids and amines to form corresponding amides . It can also facilitate the esterification of carboxylic acids with alcohols to form corresponding esters .

Pharmacokinetics

It’s known that the reactions proceed under atmospheric conditions without drying of the solvent . This suggests that the compound may have good solubility and could potentially be absorbed and distributed in the body effectively.

Result of Action

The compound mediates the formation of amides and esters from carboxylic acids . These reactions are fundamental in organic chemistry and biochemistry, playing a crucial role in the synthesis of proteins and other biological molecules.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other substances. For instance, the compound is known to operate under atmospheric conditions . Furthermore, the compound is stable and should be stored in a dry place, protected from light, at temperatures less than or equal to -20°C .

Properties

IUPAC Name

3-[[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13-21-16-7-5-4-6-15(16)17(27)26(13)12-14-8-10-25(11-9-14)18-22-19(28-2)24-20(23-18)29-3/h4-7,14H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRKBSAXENKGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC(=NC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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